molecular formula C18H26N2O4 B2785232 3,5-dimethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)benzamide CAS No. 2034521-44-1

3,5-dimethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)benzamide

Cat. No. B2785232
CAS RN: 2034521-44-1
M. Wt: 334.416
InChI Key: XFTCFCYSZVAXOS-UHFFFAOYSA-N
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Description

The compound “3,5-dimethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common component in various pharmaceuticals due to its bioactivity . It also contains a tetrahydropyran ring, a common motif in many natural products .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide moiety could participate in hydrogen bonding and other intermolecular interactions, while the tetrahydropyran ring could contribute to the molecule’s three-dimensional structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, benzamides can participate in nucleophilic substitution reactions, and tetrahydropyrans can undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could increase its polarity and potentially its solubility in polar solvents .

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)benzamide is not fully understood. However, it is believed to act as a ligand for certain receptors in the brain, such as the serotonin receptor 5-HT2A. This receptor is involved in various physiological processes such as mood regulation and perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have some effects on the central nervous system, such as altering perception and mood. It has also been shown to have some potential anticancer activity.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dimethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)benzamide in lab experiments is its potential as a tool for studying certain receptors in the brain. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments using this compound.

Future Directions

There are several future directions for research on 3,5-dimethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)benzamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is to study its effects on other receptors in the brain, in addition to the serotonin receptor 5-HT2A. Finally, further research is needed to fully understand its mechanism of action and how it interacts with other molecules in the body.

Synthesis Methods

The synthesis of 3,5-dimethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)benzamide involves the reaction of 3,5-dimethoxybenzoyl chloride with 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the pure compound.

Scientific Research Applications

3,5-dimethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)benzamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In the field of neuroscience, it has been studied for its potential as a tool for studying the role of certain receptors in the brain.

properties

IUPAC Name

3,5-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-22-16-9-13(10-17(11-16)23-2)18(21)19-14-3-6-20(12-14)15-4-7-24-8-5-15/h9-11,14-15H,3-8,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTCFCYSZVAXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2CCN(C2)C3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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